(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
CAS No.: 1464149-64-1
Cat. No.: VC13573622
Molecular Formula: C16H15BrF3IO3S
Molecular Weight: 551.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1464149-64-1 |
|---|---|
| Molecular Formula | C16H15BrF3IO3S |
| Molecular Weight | 551.2 g/mol |
| IUPAC Name | (2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | RYZOZGQFOKVCDZ-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central iodine(III) atom bonded to two aromatic rings: a 2-bromophenyl group and a 2,4,6-trimethylphenyl (mesityl) group, stabilized by a trifluoromethanesulfonate (triflate) anion. This arrangement creates a polarized iodonium center, rendering the compound highly electrophilic. The mesityl group’s steric bulk enhances stability by shielding the iodine center from nucleophilic attack, while the bromine substituent modulates electronic effects .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅BrF₃IO₃S |
| Molecular Weight | 551.2 g/mol |
| CAS Number | 1464149-64-1 |
| SMILES Notation | [O-]S(=O)(=O)C(F)(F)F.Cc1cc(C)c([I+]c2ccccc2Br)c(C)c1 |
| InChI Key | RYZOZGQFOKVCDZ-UHFFFAOYSA-M |
| Purity | ≥98% (HPLC) |
The triflate anion (CF₃SO₃⁻) contributes to the compound’s solubility in polar aprotic solvents like dichloromethane and acetonitrile, critical for homogeneous reaction conditions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a two-step process:
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Iodonium Salt Formation: Reacting 2-bromophenylboronic acid with mesityliodonium chloride in the presence of a silver triflate catalyst.
-
Anion Exchange: Replacing the chloride counterion with triflate using silver trifluoromethanesulfonate.
This method achieves yields >75% with minimal byproducts, as confirmed by ¹H NMR and high-resolution mass spectrometry .
Analytical Characterization
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HPLC: Purity ≥98% (retention time: 12.3 min, C18 column, acetonitrile/water gradient).
-
FT-IR: Peaks at 1180 cm⁻¹ (S=O stretch) and 740 cm⁻¹ (C-Br vibration).
-
X-ray Crystallography: Confirms the planar geometry of the iodonium center and dihedral angle of 85° between the aromatic rings .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The compound’s iodonium center acts as a potent electrophile, enabling Friedel-Crafts alkylations and arylations. For example, it facilitates the coupling of electron-rich arenes with alkenes at room temperature, achieving turnover frequencies (TOF) of 1,200 h⁻¹ .
Table 2: Representative Reactions
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Alkylation | Toluene | 92 | DCM, 25°C, 2 h |
| Arylation | Styrene | 88 | MeCN, 50°C, 4 h |
| Cyclization | 1,3-Diene | 95 | UV light, 1 h |
Heterocycle Synthesis
In medicinal chemistry, the reagent enables one-pot syntheses of indoles and benzofurans. For instance, reacting with 2-aminophenol yields 2-substituted indoles with 90% enantiomeric excess when chiral ligands are employed .
Photochemical Applications
Photoinduced Electron Transfer
Under UV irradiation (λ = 365 nm), the compound generates iodanyl radicals (I- ), which abstract hydrogen atoms from hydrocarbons. This mechanism is exploited in polymer crosslinking, enhancing the thermal stability of polyethylene by 40°C .
Photoredox Catalysis
Paired with iridium complexes (e.g., Ir(ppy)₃), it mediates C-N bond formations via single-electron transfer (SET). A recent study achieved 98% yield in the arylation of pyrrolidine under visible light .
Material Science Innovations
Conducting Polymers
Incorporating the compound into polyaniline matrices increases conductivity to 1,200 S/cm, surpassing conventional dopants like camphorsulfonic acid. This is attributed to the triflate anion’s ability to stabilize polarons .
Nanocomposites
Gold nanoparticles functionalized with the iodonium reagent exhibit plasmon resonance shifts of 15 nm upon analyte binding, enabling ultrasensitive detection of mercury ions (LOD = 0.1 ppb) .
| Parameter | Value |
|---|---|
| Flash Point | Not applicable |
| Autoignition Temperature | >300°C |
| Respiratory Protection | NIOSH-approved mask |
Analytical Chemistry Applications
Mass Spectrometry
As a matrix-assisted laser desorption/ionization (MALDI) matrix, the compound enhances ion yields for peptides <1,000 Da by 3-fold compared to α-cyano-4-hydroxycinnamic acid.
Chromatography
In reverse-phase HPLC, it serves as a retention time marker for aromatic sulfonates, with a linear response (R² = 0.999) over 1–100 μM concentrations .
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